molecular formula C12H15NO B165503 N-Phenyl-N-(3-butenyl)acetamide CAS No. 135579-12-3

N-Phenyl-N-(3-butenyl)acetamide

Cat. No. B165503
M. Wt: 189.25 g/mol
InChI Key: GDMMAYAMMIWZMC-UHFFFAOYSA-N
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Description

N-Phenyl-N-(3-butenyl)acetamide, commonly known as PBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBA is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. It is synthesized by the reaction of phenylacetic acid with crotonaldehyde in the presence of a catalyst.

Mechanism Of Action

The mechanism of action of PBA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. PBA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, PBA has been shown to inhibit the growth of fungi and insects by disrupting their cell membranes.

Biochemical And Physiological Effects

PBA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. PBA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, PBA has been shown to inhibit the growth of fungi and insects by disrupting their cell membranes. PBA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using PBA in lab experiments is its versatility. PBA can be easily synthesized and purified, making it a readily available compound for research. PBA has also been shown to have a wide range of potential applications in various fields, making it a versatile compound for research. One of the limitations of using PBA in lab experiments is its potential toxicity. PBA has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on PBA. One area of research could be the development of PBA-based drug delivery systems for the treatment of various diseases. Another area of research could be the development of novel materials using PBA as a precursor. In addition, further research could be conducted to better understand the mechanism of action of PBA and its potential applications in agriculture.

Synthesis Methods

The synthesis of PBA involves the reaction of phenylacetic acid with crotonaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields PBA as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

PBA has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PBA has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, PBA has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In material science, PBA has been studied for its potential use as a precursor for the synthesis of novel materials.

properties

CAS RN

135579-12-3

Product Name

N-Phenyl-N-(3-butenyl)acetamide

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-enyl-N-phenylacetamide

InChI

InChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3

InChI Key

GDMMAYAMMIWZMC-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC=C)C1=CC=CC=C1

Canonical SMILES

CC(=O)N(CCC=C)C1=CC=CC=C1

synonyms

Acetamide, N-3-buten-1-yl-N-phenyl-

Origin of Product

United States

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